3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol
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Overview
Description
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the absence of two hydroxyl groups and the presence of a phenyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route starts with the protection of hydroxyl groups, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final steps often involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes
Scientific Research Applications
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol involves its interaction with specific molecular targets and pathways. The phenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-L-threo-pentitol
- 3,4-Anhydro-1,2-dideoxy-5-O-(4-methoxybenzyl)-2-[(2S)-2-methyl-3-butenyl]-L-threo-pentitol
- 1,5-Anhydro-2-deoxy-3,4-bis-O-(triisopropylsilyl)-D-threo-pent-1-enitol
Uniqueness
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol is unique due to the presence of the phenyl group and the specific arrangement of its functional groups
Properties
CAS No. |
74824-84-3 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2S,3S)-3-methoxy-2-(2-phenylethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-13-12-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BPDIIXIPLRZCFJ-RYUDHWBXSA-N |
Isomeric SMILES |
CO[C@H]1CO[C@H]1CCC2=CC=CC=C2 |
Canonical SMILES |
COC1COC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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